molecular formula C14H15N3O B2738470 N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2411244-31-8

N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide

Cat. No. B2738470
CAS RN: 2411244-31-8
M. Wt: 241.294
InChI Key: IJLYRUPGZAMBFD-UHFFFAOYSA-N
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Description

“N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide” is a complex organic compound. It contains a pyrazole ring, which is a common structure in many pharmaceutical drugs due to its versatile reactivity and ability to form stable structures .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenylpyrazole group attached to a prop-2-enamide moiety. The phenylpyrazole group is a common feature in many biologically active compounds, and the amide group could potentially be involved in hydrogen bonding interactions .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring and an amide group, “N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide” could potentially undergo a variety of chemical reactions. These could include reactions at the pyrazole ring, such as electrophilic substitution, or reactions involving the amide group, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide” would depend on the exact structure of the compound. Factors that could influence these properties include the presence of functional groups, the overall shape and size of the molecule, and the specific arrangement of atoms within the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research on “N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide” could involve further studies to determine its exact physical and chemical properties, synthesis methods, potential biological activity, and safety profile. This could potentially lead to the development of new pharmaceutical drugs or other useful compounds .

properties

IUPAC Name

N-[2-(2-phenylpyrazol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-14(18)15-10-8-13-9-11-16-17(13)12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLYRUPGZAMBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide

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